molecular formula C11H19N3O B15255014 5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B15255014
M. Wt: 209.29 g/mol
InChI Key: YHNDKJXPTKMCKU-UHFFFAOYSA-N
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Description

5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with tert-butyl(methyl)amine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst or base to facilitate the reaction. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, distillation, or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In organic synthesis, 5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its pyrazole core is a common motif in many biologically active molecules, and modifications to its structure can lead to compounds with diverse pharmacological activities .

Industry

In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups allow for cross-linking and other chemical modifications, making it useful in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific modifications made to the compound and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
  • 5-(tert-Butylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
  • 5-(Methylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Uniqueness

5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both tert-butyl and methyl groups on the amino moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

5-[tert-butyl(methyl)amino]-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H19N3O/c1-8-9(7-15)10(14(6)12-8)13(5)11(2,3)4/h7H,1-6H3

InChI Key

YHNDKJXPTKMCKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N(C)C(C)(C)C)C

Origin of Product

United States

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